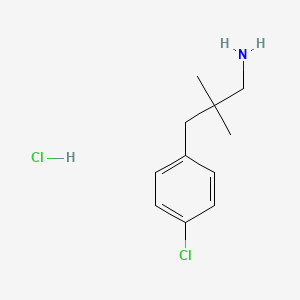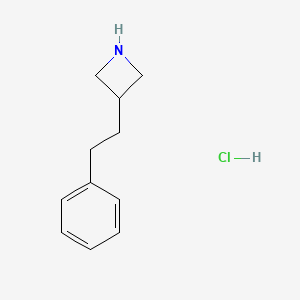
3-(2-Phenylethyl)azetidine hydrochloride
概要
説明
作用機序
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For 3-(2-Phenylethyl)azetidine hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the biological system . Understanding these factors is important for optimizing the use of this compound in a therapeutic context.
生化学分析
Biochemical Properties
3-(2-Phenylethyl)azetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s azetidine ring is known for its strain-driven reactivity, which makes it a valuable intermediate in organic synthesis and medicinal chemistry . The phenylethyl group contributes to its binding affinity with certain enzymes and receptors, facilitating specific biochemical interactions.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can modulate various signaling cascades, leading to changes in gene expression and metabolic activity . These effects are crucial for understanding its potential therapeutic applications and toxicity profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azetidine ring can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . Additionally, the phenylethyl group enhances its binding affinity to certain receptors, modulating their activity and downstream signaling pathways. These molecular interactions are essential for elucidating the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies in vitro and in vivo are necessary to assess its sustained effects on cellular function and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage-dependent effects is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s azetidine ring can undergo enzymatic transformations, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s phenylethyl group enhances its lipophilicity, facilitating its diffusion across cell membranes . Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)azetidine hydrochloride typically involves the cyclization of 2-phenylethylamine with a suitable cyclizing agent. One common method is the reaction of 2-phenylethylamine with ethylene oxide under acidic conditions to form the azetidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 3-(2-Phenylethyl)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be carried out using electrophiles such as halogens.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of phenylacetic acid derivatives.
Reduction: Reduction can produce 3-(2-Phenylethyl)azetidine.
Substitution: Substitution reactions can yield various alkylated derivatives.
Addition: Addition reactions can result in the formation of halogenated derivatives.
科学的研究の応用
3-(2-Phenylethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of neurotransmitter pathways.
Industry: It can be used in the production of specialty chemicals and materials.
類似化合物との比較
3-(2-Phenylethyl)azetidine hydrochloride is similar to other azetidine derivatives and phenylethylamine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Azetidine: A four-membered nitrogen-containing heterocycle without the phenylethyl group.
Phenylethylamine: A simpler compound with an ethylamine group attached to a benzene ring.
Piperazine derivatives: Compounds with a six-membered ring containing two nitrogen atoms.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-(2-phenylethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUGCZJSXSXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)

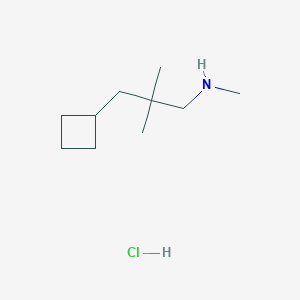

amine hydrochloride](/img/structure/B1485204.png)
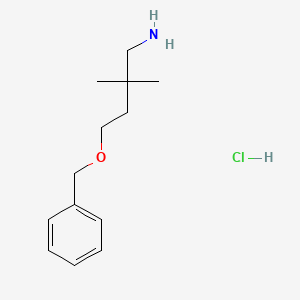
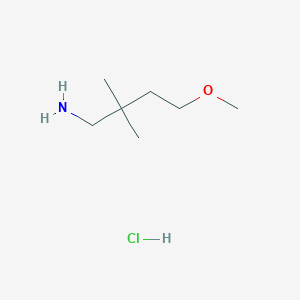
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)
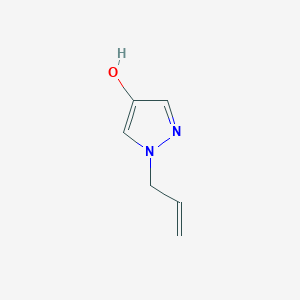
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
